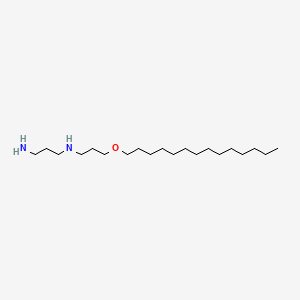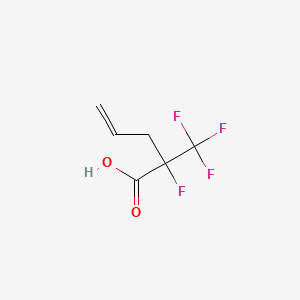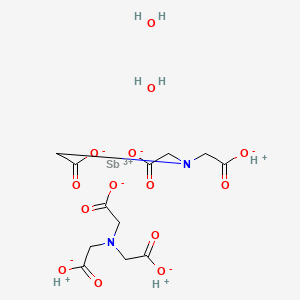
4,4'-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two piperidine rings connected by a propane-1,3-diyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) typically involves the reaction of 1,3-dibromopropane with 1,1-dimethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the piperidine rings attack the carbon atoms of the 1,3-dibromopropane, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine rings.
Reduction: Reduced forms of the piperidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist at nicotinic acetylcholine receptors, blocking the action of acetylcholine and affecting neurotransmission. This mechanism is particularly relevant in the context of its potential therapeutic applications in neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium): This compound has a similar structure but with tert-butyl groups on the pyridinium rings.
4,4’-(1,3-Propanediyl)bis(pyridine): Another structurally related compound with pyridine rings instead of piperidine rings.
Uniqueness
4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) is unique due to its specific structural features, including the dimethyl substitution on the piperidine rings and the propane-1,3-diyl bridge. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
74910-68-2 |
|---|---|
Molekularformel |
C17H36N2+2 |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
4-[3-(1,1-dimethylpiperidin-1-ium-4-yl)propyl]-1,1-dimethylpiperidin-1-ium |
InChI |
InChI=1S/C17H36N2/c1-18(2)12-8-16(9-13-18)6-5-7-17-10-14-19(3,4)15-11-17/h16-17H,5-15H2,1-4H3/q+2 |
InChI-Schlüssel |
FMOAPRRKDMTVFS-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCC(CC1)CCCC2CC[N+](CC2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


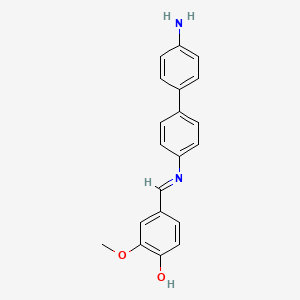
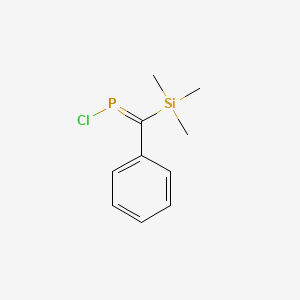
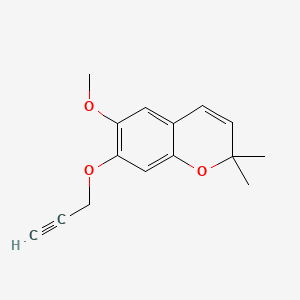
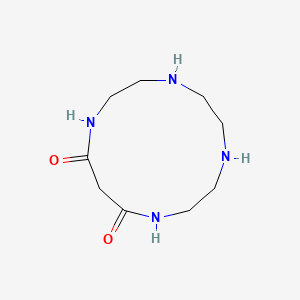

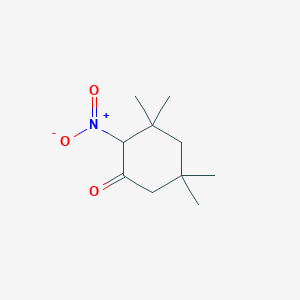

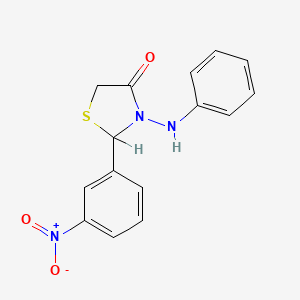

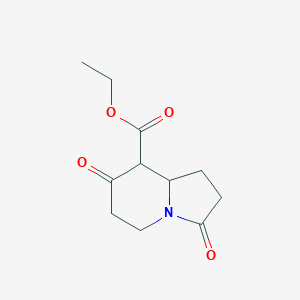
![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
